4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide
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Overview
Description
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with a 4-chloro group, a 6-methoxy-1,3-benzothiazol-2-yl moiety, and a pyridin-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the methoxy and chloro substituents. The final step involves the coupling of the benzothiazole derivative with the benzamide and pyridin-3-ylmethyl groups under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy}propanoate
- 3’-chloro-4-methoxy-4’-methylbenzanilide
Uniqueness
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is unique due to its specific substitution pattern and the presence of both benzothiazole and pyridine moieties
Biological Activity
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is a synthetic organic compound belonging to the benzothiazole family. Its unique structure, characterized by a chloro group at the 4-position of the benzamide moiety and a methoxy group at the 6-position of the benzothiazole ring, suggests potential biological and pharmacological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
The chemical formula of this compound is C₁₄H₁₃ClN₂O₂S. The molecular weight is approximately 300.79 g/mol. The compound's structure can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₃ClN₂O₂S |
Molecular Weight | 300.79 g/mol |
Boiling Point | Predicted: 525.4°C |
Density | Predicted: 1.533 g/cm³ |
pKa | Predicted: 6.76 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
1. Enzyme Inhibition:
- Cyclooxygenase (COX) and Lipoxygenase (LOX): The compound inhibits these enzymes involved in the inflammatory response, leading to reduced production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
- Bacterial Enzymes: It may also target bacterial enzymes like DNA gyrase and dihydrofolate reductase, contributing to its antimicrobial effects.
2. Pathways Involved:
- By inhibiting COX and LOX, the compound reduces inflammation, while its antimicrobial activity disrupts bacterial DNA replication and protein synthesis.
Biological Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit diverse biological activities:
1. Antimicrobial Activity:
- Studies have shown that benzothiazole derivatives possess significant antimicrobial properties against various pathogens, including bacteria and fungi .
2. Anti-inflammatory Properties:
3. Antitumor Activity:
- Benzothiazole compounds have been evaluated for their anticancer properties. For instance, modifications to the benzothiazole nucleus have enhanced anticancer activity against various cancer cell lines .
Case Studies
Several studies have highlighted the biological activity of related compounds:
Case Study 1: Antitubercular Activity
A series of novel substituted benzamide derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Among them, compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating potent activity against tuberculosis .
Case Study 2: Anticancer Activity
In a study focusing on novel benzothiazole compounds, one derivative significantly inhibited the proliferation of A431 and A549 cancer cells while promoting apoptosis at concentrations as low as 1 μM . This underscores the potential of benzothiazole derivatives in cancer therapy.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
Compound Name | Biological Activity |
---|---|
4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide | Moderate anti-inflammatory effects |
4-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide | Antimicrobial properties |
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide | Enhanced anticancer activity |
The unique methoxy group in this compound may enhance its selectivity and potency compared to other derivatives.
Properties
IUPAC Name |
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c1-27-17-8-9-18-19(11-17)28-21(24-18)25(13-14-3-2-10-23-12-14)20(26)15-4-6-16(22)7-5-15/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFCGNCCRXJRNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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